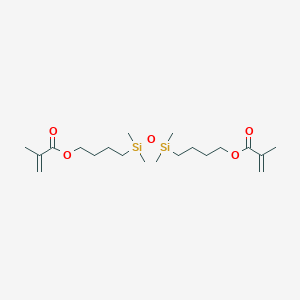![molecular formula C8H9F3N2O B1608282 2-{[5-(三氟甲基)吡啶-2-基]氨基}乙醇 CAS No. 874630-03-2](/img/structure/B1608282.png)
2-{[5-(三氟甲基)吡啶-2-基]氨基}乙醇
描述
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further linked to an aminoethanol moiety
科学研究应用
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
作用机制
Target of Action
Compounds with similar structures have been found to target enzymes such asAcpS-PPTase and collagen prolyl-4-hydroxylase . These enzymes play crucial roles in various biological processes, including bacterial proliferation and collagen synthesis, respectively .
Biochemical Pathways
Related compounds have been found to inhibit the synthesis ofcollagen , a key component of the extracellular matrix . This suggests that the compound may affect pathways related to collagen synthesis and deposition.
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule could potentially influence its lipophilicity, which in turn could affect its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibitanti-fibrotic activities . They have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It is known that the compound should be stored in an inert atmosphere under -40°c , suggesting that temperature and atmospheric conditions could potentially affect its stability.
生化分析
Biochemical Properties
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s conformation and function .
Cellular Effects
The effects of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity. Additionally, 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses.
Dosage Effects in Animal Models
The effects of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with specific cellular components .
Subcellular Localization
The subcellular localization of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol typically involves the reaction of 5-(trifluoromethyl)pyridine with aminoethanol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group results in an amine .
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-thiol
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propanoic acid diethyl ester
- 2-Amino-5-(trifluoromethyl)pyridine
Uniqueness
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is unique due to its combination of a trifluoromethyl group and an aminoethanol moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBSTWYSVHIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388106 | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874630-03-2 | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)




![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)







